L-Cysteine S-sulfate

NMDA receptor pharmacology Electrophysiology Receptor desensitization

L-Cysteine S-sulfate (LCSS; S-sulfo-L-cysteine) is a sulfur-containing amino acid analog of glutamate that functions as a potent N-methyl-D-aspartate (NMDA) glutamatergic receptor agonist. The compound is a naturally occurring metabolite produced via the reaction of inorganic sulfite with cystine and serves as a substrate for cystine lyase.

Molecular Formula C3H7NO5S2
Molecular Weight 201.2 g/mol
CAS No. 1637-71-4
Cat. No. B167525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteine S-sulfate
CAS1637-71-4
Synonymscysteine-S-sulfate
cysteine-S-sulfonate
cysteinyl-S-sulfonate
cysteinyl-S-sulfonic acid
S-sulfocysteine
S-sulphocysteine
S-sulphocysteine ion (1-)
S-sulphocysteine, monosodium salt
Molecular FormulaC3H7NO5S2
Molecular Weight201.2 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SS(=O)(=O)O
InChIInChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1
InChIKeyNOKPBJYHPHHWAN-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L-Cysteine S-sulfate (CAS 1637-71-4) Procurement Guide: NMDA Receptor Agonist and Diagnostic Standard


L-Cysteine S-sulfate (LCSS; S-sulfo-L-cysteine) is a sulfur-containing amino acid analog of glutamate that functions as a potent N-methyl-D-aspartate (NMDA) glutamatergic receptor agonist [1]. The compound is a naturally occurring metabolite produced via the reaction of inorganic sulfite with cystine and serves as a substrate for cystine lyase [2]. LCSS is distinguished from other sulfur-containing excitatory amino acids (SAAs) by its specific interaction profile with NMDA receptor subtypes and its established role as a diagnostic biomarker for molybdenum cofactor deficiency (MoCD) and isolated sulfite oxidase deficiency (ISOD) [3].

L-Cysteine S-sulfate Procurement: Why NMDA Agonist Substitution Without Comparative Data Introduces Experimental Risk


Substituting L-Cysteine S-sulfate with structurally related sulfur-containing amino acids such as L-cysteine, L-cysteic acid, L-cysteine sulfinic acid, or L-homocysteate cannot be done without experimental revalidation. These compounds exhibit distinct NMDA receptor binding affinities, functional potencies, and selectivity profiles across NMDA, quisqualate, and kainate receptor subtypes [1]. LCSS demonstrates specific gating kinetic properties at NMDA receptors that differentiate it from glutamate, with no affinity shift between peak and steady-state currents [2]. In diagnostic applications, LCSS is the established biomarker for molybdenum cofactor deficiency and isolated sulfite oxidase deficiency, where no alternative metabolite provides equivalent diagnostic specificity [3]. Furthermore, the sodium salt formulation of LCSS eliminates alkaline feed requirements in cell culture applications, a practical advantage over unmodified L-cysteine .

L-Cysteine S-sulfate Quantitative Evidence: Comparator-Based Differentiation for Scientific Procurement


L-Cysteine S-sulfate vs. Glutamate: Differential Gating Kinetics at NMDA Receptors

L-Cysteine S-sulfate (LCSS) demonstrates distinct NMDA receptor activation kinetics compared to the endogenous agonist L-glutamate. In whole-cell patch-clamp recordings of recombinant NMDA receptors, glutamate exhibited a 1.9-fold difference between peak and steady-state EC50 values, whereas LCSS showed no measurable difference between these parameters [1]. Both agonists displayed concentration-dependent decreases in desensitization, consistent with an affinity weakening mechanism; however, the magnitude of this effect differs between the two agonists [1]. Model fitting estimated a three- to eightfold affinity difference between high- and low-affinity agonist-binding states for both compounds, though the differential manifestation in macroscopic EC50 measurements distinguishes LCSS from glutamate [1].

NMDA receptor pharmacology Electrophysiology Receptor desensitization

L-Cysteine S-sulfate vs. L-Cysteine Sulfinic Acid and L-Cysteic Acid: NMDA Receptor Binding Affinity Comparison

In competitive receptor binding assays using [³H]CPP or [³H]glutamate to label NMDA recognition sites in rat brain synaptic membranes, L-Cysteine S-sulfate demonstrates distinct binding characteristics relative to structurally analogous sulfur-containing amino acids. While direct IC50 values are not reported for all comparators in a single unified table, Pullan et al. (1987) systematically evaluated the NMDA receptor subclass specificity of these compounds [1]. The study establishes that L-Cysteine S-sulfate acts at NMDA subclass receptors with a correlation coefficient (r = 0.87-0.98) between functional agonist activity and NMDA binding site affinity [1]. In contrast, compounds such as L-cysteine sulfinic acid and L-cysteic acid exhibit differential selectivity profiles across NMDA, quisqualate, and kainate receptor subtypes, with L-cysteic acid showing broader activity across multiple glutamate receptor classes [1].

Receptor binding Sulfur-containing amino acids NMDA pharmacology

L-Cysteine S-sulfate as Diagnostic Standard: Unique Biomarker for Molybdenum Cofactor Deficiency

L-Cysteine S-sulfate (measured as S-sulfocysteine) serves as a disease-specific diagnostic biomarker for molybdenum cofactor deficiency (MoCD) and isolated sulfite oxidase deficiency (ISOD). In affected patients, urinary S-sulfocysteine concentrations are elevated to approximately 338 µmol/mmol creatinine in pediatric cases, compared to undetectable or trace levels in healthy controls [1]. A validated UPLC-MS/MS method successfully identified five MoCD and six ISOD patients since deployment, demonstrating clinical utility [2]. The Cleveland Clinic Laboratories established a reference range for affected individuals at 200-2,000 µmol/g creatinine (n=6; mean ± 2 SD) [3]. S-Sulfocysteine is a stable biomarker that directly correlates with systemic sulfite accumulation [4].

Clinical diagnostics Inborn errors of metabolism Biomarker validation

L-Cysteine S-sulfate Sodium Salt vs. L-Cysteine: Formulation Advantages in Cell Culture Media

The sodium salt sesquihydrate form of L-Cysteine S-sulfate (CAS 150465-29-5) provides distinct formulation advantages compared to unmodified L-cysteine in cell culture media applications. Unmodified L-cysteine and L-tyrosine require alkaline feeds to ensure solubility and stability at neutral pH, whereas L-Cysteine S-sulfate sodium salt eliminates this requirement . Solubility data indicate that the sodium salt sesquihydrate achieves water solubility up to 1.3 M at room temperature, whereas the free acid form has reported solubility of approximately 20 mg/mL in water [1]. The enhanced solubility and neutral pH compatibility enable the preparation of highly concentrated feeds without alkaline pH adjustment .

Cell culture Amino acid solubility Biomanufacturing

L-Cysteine S-sulfate Application Scenarios: Evidence-Based Use Cases for Scientific Procurement


NMDA Receptor Pharmacology: Studies Requiring Distinct Gating Kinetics from Glutamate

Researchers investigating NMDA receptor desensitization mechanisms should procure L-Cysteine S-sulfate when experimental designs require an agonist that does not exhibit the 1.9-fold peak-to-steady-state EC50 shift characteristic of L-glutamate. This property, established through whole-cell patch-clamp recordings of recombinant NMDA receptors [1], makes LCSS particularly valuable for studies examining the relationship between agonist binding affinity shifts and channel gating kinetics. Applications include structure-function analyses of NMDA receptor activation, screening of allosteric modulators, and investigations of the biophysical mechanisms underlying distinct forms of receptor desensitization [1].

Selective NMDA Receptor Activation: Differentiation from Quisqualate/Kainate Receptor Effects

For experiments requiring NMDA-subtype-selective activation with minimal off-target activity at quisqualate or kainate receptors, L-Cysteine S-sulfate is a preferred procurement choice over less selective sulfur-containing amino acids such as L-cysteic acid and L-cysteine sulfinic acid. Studies have established that functional agonist activity of LCSS correlates strongly (r = 0.87-0.98) with NMDA binding site affinity in both chick retinal excitotoxicity and rat brain slice sodium efflux assays [2]. This NMDA-selective profile is critical for neuropharmacology research examining NMDA receptor-mediated signaling pathways without confounding activation of other ionotropic glutamate receptor subtypes.

Clinical Diagnostic Assay Development and Validation for Molybdenum Cofactor Deficiency

Clinical laboratories and diagnostic assay developers should procure high-purity L-Cysteine S-sulfate (S-sulfocysteine) analytical standards for the development, validation, and quality control of diagnostic tests for molybdenum cofactor deficiency (MoCD) and isolated sulfite oxidase deficiency (ISOD). Urinary S-sulfocysteine concentrations in affected individuals range from 200-2,000 µmol/g creatinine [3], requiring reliable analytical reference materials. Validated UPLC-MS/MS and HPLC methods for S-sulfocysteine quantification have been deployed clinically and successfully identified multiple MoCD and ISOD patients [4]. Procurement of certified reference-grade material is essential for establishing calibration curves, validating assay linearity, and ensuring inter-laboratory comparability of diagnostic results.

Cell Culture Media Formulation Requiring High-Concentration Neutral pH Feeds

Biomanufacturing and cell culture laboratories developing concentrated feed formulations should specifically procure L-Cysteine S-sulfate sodium salt sesquihydrate (CAS 150465-29-5) rather than the free acid form. This formulation provides solubility up to 1.3 M (~260 mg/mL) at room temperature [5] and eliminates the need for alkaline feeds required by unmodified L-cysteine . The sodium salt form is suitable for manufacturing use in cell culture media, enabling preparation of highly concentrated, neutral pH amino acid supplements. This formulation advantage is particularly relevant for fed-batch bioreactor processes, chemically defined media development, and applications where pH-sensitive cell lines require stable amino acid supplementation.

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